molecular formula C5Cl6 B13827790 Perchlorocyclopentadiene-13C5

Perchlorocyclopentadiene-13C5

Cat. No.: B13827790
M. Wt: 277.7 g/mol
InChI Key: VUNCWTMEJYMOOR-CVMUNTFWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Perchlorocyclopentadiene-13C5 is synthesized through the chlorination of cyclopentadiene, followed by dehydrochlorination. The initial step involves the chlorination of cyclopentadiene to produce 1,1,2,3,4,5-octachlorocyclopentane. This intermediate is then subjected to dehydrochlorination to yield perchlorocyclopentadiene . The reaction conditions typically involve the use of alkaline hypochlorite or thermal dechlorination at temperatures around 470-480°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Companies like Velsicol Chemical LLC and Jiangsu Anpon Electrochemicals Co. produce this compound for industrial applications, ensuring strict safety and handling protocols .

Chemical Reactions Analysis

Types of Reactions

Perchlorocyclopentadiene-13C5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include alkenes for Diels-Alder reactions and bases for dehydrochlorination. The conditions typically involve moderate to high temperatures and controlled environments to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving this compound include various cycloaddition products and derivatives used in the synthesis of pesticides and flame retardants .

Scientific Research Applications

Perchlorocyclopentadiene-13C5 is used extensively in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:

Mechanism of Action

The mechanism of action of perchlorocyclopentadiene-13C5 involves its high electrophilicity, which allows it to react readily with nucleophiles. This property makes it a valuable intermediate in various chemical reactions. The molecular targets and pathways involved include nucleophilic sites on organic molecules, leading to the formation of stable adducts .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Perchlorocyclopentadiene-13C5 is unique due to its stable isotope labeling, which makes it particularly useful in tracer studies and NMR spectroscopy. This labeling allows for precise tracking and analysis of metabolic pathways and reaction mechanisms .

Properties

Molecular Formula

C5Cl6

Molecular Weight

277.7 g/mol

IUPAC Name

1,2,3,4,5,5-hexachloro(1,2,3,4,5-13C5)cyclopenta-1,3-diene

InChI

InChI=1S/C5Cl6/c6-1-2(7)4(9)5(10,11)3(1)8/i1+1,2+1,3+1,4+1,5+1

InChI Key

VUNCWTMEJYMOOR-CVMUNTFWSA-N

Isomeric SMILES

[13C]1(=[13C]([13C]([13C](=[13C]1Cl)Cl)(Cl)Cl)Cl)Cl

Canonical SMILES

C1(=C(C(C(=C1Cl)Cl)(Cl)Cl)Cl)Cl

Origin of Product

United States

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